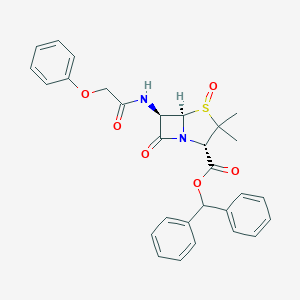![molecular formula C11H7FN2O B162175 7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 136773-67-6](/img/structure/B162175.png)
7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one
Vue d'ensemble
Description
7-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one is a chemical compound that is also known as SC144 hydrochloride . It is a potent inhibitor of glycoprotein 130 (gp130), which is a signal transducing receptor component for many interleukin cytokines . SC144 binds to gp130 and blocks STAT3 phosphorylation, nuclear translocation, and expression of STAT3 responsive genes .
Synthesis Analysis
The synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones has been achieved through the visible light-mediated ring opening and cyclization of aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid . This operationally simple and catalyst-free methodology provides a green and efficient approach for the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of 7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one can be represented by the empirical formula C16H11FN6O . The molecular weight of this compound is 358.76 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones include the ring opening and unexpected cyclization of aryl cyclopropanes and quinoxalinones in the presence of hydrochloric acid and nitric acid .Physical And Chemical Properties Analysis
7-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one is a white to light brown powder . It is soluble in DMSO at a concentration of 5 mg/mL when warmed . The compound should be stored in a desiccated state at -20°C .Applications De Recherche Scientifique
Synthesis and Reactivity
Quinoxaline, the core structure of “7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one”, has become a subject of extensive research due to its emergence as an important chemical moiety . It demonstrates a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .
Design and Development of Bioactive Molecules
Quinoxaline scaffolds have been extensively used in the design and development of numerous bioactive molecules . These molecules have shown a wide range of biological activities, making them valuable in the field of medicinal chemistry .
Dyes and Fluorescent Materials
Quinoxaline derivatives have been used in the synthesis of dyes and fluorescent materials . These materials have applications in various fields such as imaging, sensing, and optoelectronics .
Electroluminescent Materials
Quinoxaline-based compounds have been used in the development of electroluminescent materials . These materials are used in the fabrication of organic light-emitting diodes (OLEDs), which are used in display technology and lighting .
Organic Sensitizers for Solar Cell Applications
Quinoxaline derivatives have been used as organic sensitizers in solar cell applications . They can absorb light and convert it into electrical energy, improving the efficiency of solar cells .
Polymeric Optoelectronic Materials
Quinoxaline-based polymers have been used in the development of optoelectronic materials . These materials have applications in various optoelectronic devices such as photodiodes, phototransistors, and photovoltaic cells .
Antineoplastic Activity
Pyrrolo[1,2-a]quinoxalin-4(5H)-ones, a class of compounds that includes “7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one”, have shown good antineoplastic activity . This suggests potential applications in the development of new anticancer drugs .
Green and Efficient Synthesis
The synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones, including “7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one”, can be achieved through a green and efficient approach . This involves the use of visible light-mediated synthesis from aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid through ring opening and unexpected cyclization . This operationally simple and catalyst-free methodology opens a green and efficient approach for the synthesis of these compounds .
Mécanisme D'action
Target of Action
The primary target of 7-Fluoro-5H-pyrrolo[1,2-a]quinoxalin-4-one, also known as SC144, is glycoprotein 130 (gp130) . Gp130 is a signal-transducing receptor component shared by several cytokines, including interleukin-6 (IL-6), which plays a crucial role in various biological processes such as immune response and cell growth .
Mode of Action
SC144 binds to gp130 and blocks the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) . This inhibition prevents the nuclear translocation and expression of STAT3 responsive genes . The compound’s interaction with its target leads to a disruption in the signaling pathway, affecting the cell’s normal functions .
Biochemical Pathways
The primary biochemical pathway affected by SC144 is the IL-6/STAT3 signaling pathway . By inhibiting gp130, SC144 disrupts the activation of STAT3, a transcription factor that regulates gene expression in response to IL-6 and other cytokines . This disruption can lead to downstream effects such as altered cell growth and immune response .
Result of Action
The inhibition of the IL-6/STAT3 signaling pathway by SC144 has been shown to result in the growth inhibition of several tumor cell lines, independent of p53 or hormone receptor levels . It also inhibits the growth of ovarian tumor xenografts in mice . These results suggest that SC144 could have potential therapeutic applications in the treatment of various cancers.
Action Environment
The action, efficacy, and stability of SC144 can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in certain solvents . Additionally, storage conditions can impact the stability of the compound . .
Safety and Hazards
Orientations Futures
The future directions for the research and development of 7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one could involve further exploration of its antineoplastic activity. The compound has shown promising results in inhibiting the growth of several tumor cell lines and ovarian tumor xenografts in mice , suggesting potential applications in cancer therapy.
Propriétés
IUPAC Name |
7-fluoro-5H-pyrrolo[1,2-a]quinoxalin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O/c12-7-3-4-9-8(6-7)13-11(15)10-2-1-5-14(9)10/h1-6H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIFQSYLTXLZKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)F)NC(=O)C2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568775 | |
| Record name | 7-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one | |
CAS RN |
136773-67-6 | |
| Record name | 7-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



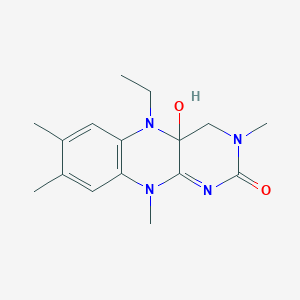



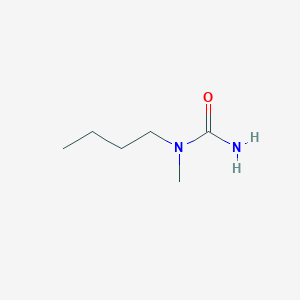

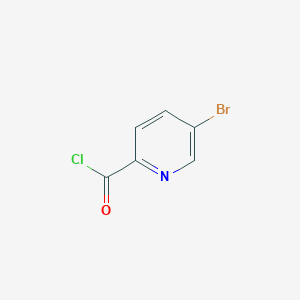

![2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile](/img/structure/B162105.png)

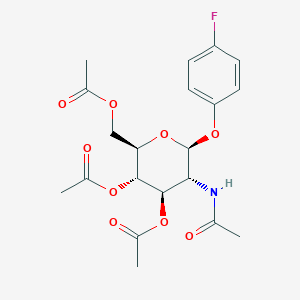
![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162116.png)

